molecular formula C16H27ClN2O2 B4065219 N-2-adamantyl-2-(4-morpholinyl)acetamide hydrochloride

N-2-adamantyl-2-(4-morpholinyl)acetamide hydrochloride

Cat. No.: B4065219
M. Wt: 314.8 g/mol
InChI Key: BGBBBTWVHQHGOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-2-adamantyl-2-(4-morpholinyl)acetamide hydrochloride, also known as memantine hydrochloride, is a medication used to treat Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been shown to improve cognitive function in patients with Alzheimer's disease.

Scientific Research Applications

Cytotoxic Activity

Studies have been conducted on the synthesis of sulfonamide derivatives, including those with adamantyl and morpholinyl moieties, to explore their cytotoxic activities against cancer cell lines. For instance, certain derivatives have demonstrated potent in vitro anticancer activity against breast and colon cancer cell lines, highlighting the compound's potential as a basis for developing new anticancer agents (Ghorab et al., 2015).

Antimicrobial and Hypoglycemic Activities

Adamantane-isothiourea hybrid derivatives, involving the morpholinyl group, have been synthesized and evaluated for their in vitro antimicrobial activity and in vivo hypoglycemic effects. These compounds have shown broad-spectrum antibacterial activity and potent dose-independent reduction of serum glucose levels in diabetic rats, suggesting their utility in treating infections and diabetes (Al-Wahaibi et al., 2017).

Cholinesterase Inhibitory Activities

Research on adamantyl-based ester derivatives has identified their significant inhibitory effects on acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission. These findings indicate potential applications in treating neurological disorders like Alzheimer's disease (Kwong et al., 2017).

Corrosion Inhibition

N-[Morpholin-4-yl(phenyl)methyl]acetamide has been studied for its corrosion inhibitory properties on mild steel in hydrochloric acid medium. The compound exhibited high inhibition efficiency, suggesting its application in metal protection and preservation technologies (Nasser & Sathiq, 2016).

Analgesic Properties

The synthesis of adamantyl analogues of paracetamol, involving the modification with adamantyl groups, has led to the discovery of compounds with significant analgesic properties. These findings open new avenues in pain management, particularly through the inhibition of TRPA1 channels (Fresno et al., 2014).

Mechanism of Action

Properties

IUPAC Name

N-(2-adamantyl)-2-morpholin-4-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.ClH/c19-15(10-18-1-3-20-4-2-18)17-16-13-6-11-5-12(8-13)9-14(16)7-11;/h11-14,16H,1-10H2,(H,17,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBBBTWVHQHGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2C3CC4CC(C3)CC2C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-2-adamantyl-2-(4-morpholinyl)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-2-adamantyl-2-(4-morpholinyl)acetamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-2-adamantyl-2-(4-morpholinyl)acetamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-2-adamantyl-2-(4-morpholinyl)acetamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-2-adamantyl-2-(4-morpholinyl)acetamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-2-adamantyl-2-(4-morpholinyl)acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.